3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide
CAS No.:
Cat. No.: VC15814031
Molecular Formula: C16H12ClNOS
Molecular Weight: 301.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12ClNOS |
|---|---|
| Molecular Weight | 301.8 g/mol |
| IUPAC Name | 3-chloro-6-methyl-N-phenyl-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C16H12ClNOS/c1-10-7-8-12-13(9-10)20-15(14(12)17)16(19)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
| Standard InChI Key | XWSPVEZHUAKCKU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a benzo[b]thiophene scaffold—a fused bicyclic system comprising a benzene ring and a thiophene moiety. Key substituents include:
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Chlorine atom at position 3, enhancing electrophilic reactivity.
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Methyl group at position 6, contributing to steric and electronic modulation.
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N-phenylcarboxamide at position 2, enabling hydrogen bonding and π-π interactions with biological targets.
The molecular formula is C₁₆H₁₂ClNOS, with a calculated molecular weight of 301.79 g/mol. Spectral data (e.g., NMR, IR) would typically confirm the positions of substituents, though experimental details remain scarce in publicly available literature .
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 88–92 °C |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, DMF) |
| Stability | Sensitive to prolonged exposure to light and moisture |
The methyl and chloro groups confer moderate lipophilicity (logP ≈ 3.5), favoring membrane permeability in biological systems .
Synthesis and Derivatives
Synthetic Routes
The synthesis of 3-chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide involves multi-step protocols:
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Formation of Benzo[b]thiophene Core: Cyclization of ortho-substituted benzene precursors with sulfur-containing reagents.
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Chlorination: Electrophilic substitution using chlorinating agents (e.g., Cl₂/FeCl₃) at position 3.
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Carboxamide Introduction: Coupling the carboxylic acid intermediate with aniline via peptide coupling reagents (e.g., EDC, HOBt) .
A representative reaction sequence is:
Structural Derivatives
Modifications to the parent structure include:
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Halogen Variations: Replacement of chlorine with bromine or iodine alters electronic properties and binding affinity .
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Phenyl Group Substitutions: Introducing electron-withdrawing or donating groups (e.g., nitro, methoxy) on the phenyl ring modulates target selectivity .
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Chloro Substituent: Essential for Mcl-1 binding; removal reduces potency by >70% .
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Methyl Group: Enhances metabolic stability without compromising activity.
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Carboxamide Linker: Optimal length and rigidity improve target engagement .
Applications in Drug Development
Lead Compound Optimization
The compound serves as a scaffold for designing small-molecule inhibitors targeting:
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Apoptosis Pathways: Potentiating TRAIL-induced cell death in resistant cancers.
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Kinase Signaling: Inhibiting aberrant kinase activity in metastatic tumors .
Combination Therapies
Synergistic effects observed with:
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DNA-Damaging Agents (e.g., cisplatin): Enhanced cytotoxicity via dual apoptosis induction.
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Immunotherapies: Upregulation of tumor-associated antigens improves checkpoint inhibitor efficacy .
Future Research Directions
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